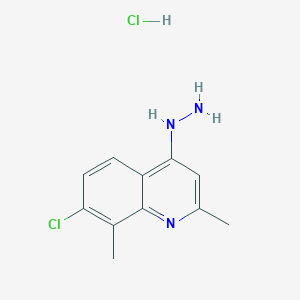
5-Bromo-6-fluoro-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines with alkenyl ethers using visible-light photoredox catalysis . This method allows for the synthesis of substituted quinolines under mild conditions with good yields. Another approach involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is often employed to meet environmental and safety standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring of the quinoline can undergo electrophilic substitution reactions, such as halogenation and nitration.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-2,8-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6,8-difluoro-2-methylquinoline: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
7-Bromo-4-chloro-2,8-dimethylquinoline: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and applications.
4-Amino-6,8-difluoro-2-methylquinoline: The presence of an amino group introduces additional reactivity and potential biological activities.
Uniqueness
5-Bromo-6-fluoro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9BrFN |
|---|---|
Peso molecular |
254.10 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |
Clave InChI |
MZYWUGQSJIWDOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)

![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)






